(S)-6-Fluoro-4-oxochroman-2-carboxylic acid, also known as 6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid, is a significant compound in medicinal chemistry. It has the molecular formula and a molecular weight of approximately 210.16 g/mol. This compound has garnered attention as an intermediate in the synthesis of various pharmaceuticals, particularly the drug Fidarestat, which is used in the treatment of diabetic complications .
This compound is classified under the category of chroman derivatives. Chromans are bicyclic compounds that consist of a benzene ring fused to a saturated six-membered ring. The presence of a fluorine atom at the 6-position enhances its biological activity and solubility characteristics, making it a valuable building block in drug design. The compound is sourced from various chemical suppliers and research articles discussing its synthesis and applications .
The synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid can be achieved through several methods, primarily focusing on chemical resolution and enzymatic approaches.
The molecular structure of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid features a chroman backbone with a carboxylic acid group at the 2-position and a keto group at the 4-position. The fluorine atom is located at the 6-position, contributing to its unique properties.
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid participates in various chemical reactions typical for carboxylic acids and ketones:
These reactions are essential for modifying the compound for further pharmaceutical applications.
The mechanism of action of (S)-6-Fluoro-4-oxochroman-2-carboxylic acid primarily relates to its role as an intermediate in synthesizing drugs like Fidarestat. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways related to glucose metabolism and oxidative stress reduction.
Research indicates that compounds like Fidarestat inhibit certain enzymes involved in glucose metabolism, thereby providing therapeutic benefits in managing diabetic complications .
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid exhibits several notable physical properties:
(S)-6-Fluoro-4-oxochroman-2-carboxylic acid serves as an important chiral building block in pharmaceutical chemistry. Its applications include:
Classical chemical syntheses of (S)-6-fluoro-4-oxochroman-2-carboxylic acid employ multi-step sequences starting from fluorinated phenolic precursors, utilizing cyclization, oxidation, and chiral resolution as key transformations:
Oxidative Cyclization Route: A predominant method involves the lead tetraacetate-mediated oxidative cyclization of (2S,4R)-2-(1',2'-dihydroxyethyl)-6-fluoro-chroman-4-one in anhydrous benzene. This process forms the chroman-4-one scaffold, followed by silver nitrate/ammonia-mediated hydrolysis and acidification to yield the racemic carboxylic acid precursor. Crystallization from ethanol-water mixtures provides the intermediate in 83% yield. Subsequent enantiomeric separation yields the target (S)-enantiomer, though with inherent limitations in atom economy due to stoichiometric oxidant use [1] [2].
Catalytic Hydrogenation Approach: An alternative route utilizes palladium on carbon (Pd/C)-catalyzed hydrogenation of unsaturated precursors under elevated pressure (15-20 kg/cm²) and temperature (75-80°C) in acetic acid. This method transforms compound 5 (6-fluoro-2H-chromene-2-carboxylic acid derivative) into saturated chroman-2-carboxylic acid 6 in ~90% yield after 30-35 hours. The reaction progress is monitored by TLC, with isolation involving toluene/NaOH extraction and HCl acidification to precipitate the product. While efficient, this route generates the racemate, necessitating additional chiral resolution steps to isolate the (S)-enantiomer [3] [7].
Diels-Alder/Decarboxylation Strategy: Patent CN104072470A describes a route starting with 4-fluorophenol and dimethyl acetylenedicarboxylate. Under sulfuric acid catalysis, this forms dimethyl 2-(p-fluorophenoxy)acetylenedicarboxylate. Subsequent Diels-Alder reaction yields a cyclohexadiene intermediate, which undergoes in situ aromatization and ring closure. Acid-catalyzed hydrolysis and decarboxylation then furnishes racemic 6-fluoro-4-oxochroman-2-carboxylic acid. This method offers convergent complexity buildup but requires stringent temperature control during cyclization [3].
Table 1: Key Chemical Synthesis Routes for Racemic 6-Fluoro-4-oxochroman-2-carboxylic Acid Precursor
Method | Key Reagents/Conditions | Yield (%) | Critical Parameters |
---|---|---|---|
Oxidative Cyclization | Pb(OAc)₄, AgNO₃/NaOH/NH₃, HCl workup | 83 | Anhydrous benzene; 323-333 K reaction temp |
Catalytic Hydrogenation | Pd/C, H₂ (15-20 kg/cm²), AcOH, 75-80°C | 90 | Nitrogen atmosphere; 35-hour reaction time |
Diels-Alder/Decarboxylation | H₂SO₄, heat, hydrolysis | Not Reported | Controlled aromatization; acid concentration |
Critical optimization parameters across these routes include:
To overcome the yield limitations and environmental drawbacks of chemical resolution, advanced biocatalytic strategies leveraging esterases and lipases have emerged for direct enantioselective synthesis:
EstR hydrolyzes the (R)-enantiomer, delivering (R)-acid with 95-96% eeThe immobilized enzyme system enables a sequential batch process where the aqueous phase is replaced alternately with EstS or EstR biocatalysts, while the organic phase (containing unreacted ester) is retained. MFCC is replenished after every two batches. Across ten consecutive batches (40 hours), this system produced 229.3 mM (S)-acid (96.9% ee) and 224.1 mM (R)-acid (99.1% ee), achieving a remarkable 93.5% total mole yield—significantly outperforming chemical resolution [5].
Lipase-Mediated Kinetic Resolution: Patent WO2001094335A2 discloses Candida antarctica lipase B (CAL-B) and Burkholderia cepacia lipase-catalyzed transesterification of racemic chroman-2-carboxylates. Using vinyl acetate as the acyl acceptor in organic solvents (e.g., diethyl ether), the (R)-enantiomer is selectively acetylated, leaving behind enantioenriched (S)-ester (ee >98%). Subsequent hydrolysis provides (S)-6-fluoro-chroman-2-carboxylic acid. While effective, this method requires additional hydrolysis steps and exhibits lower volumetric productivity compared to the biphasic esterase system [6].
Table 2: Biocatalytic Approaches for Enantioselective Synthesis of (S)-6-Fluoro-4-oxochroman-2-carboxylic Acid
Biocatalyst | System | Product (ee) | Productivity | Key Advantage |
---|---|---|---|---|
Geobacillus thermocatenulatus EstS | Biphasic (H₂O/toluene) | (S)-Acid (>99% ee) | 229.3 mM in 40h (10 batches) | High-yielding sequential process |
Geobacillus thermocatenulatus EstR | Biphasic (H₂O/toluene) | (R)-Acid (99.1% ee) | 224.1 mM in 40h (10 batches) | Catalyst recycling; minimal waste |
Candida antarctica Lipase B | Vinyl acetate/ether | (S)-Ester (>98% ee) | Not Reported | Broad commercial enzyme availability |
Mechanistic Insights & Optimization:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7